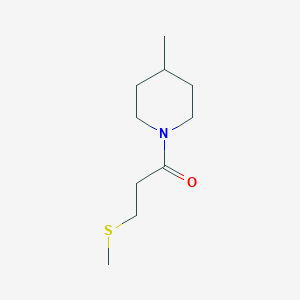
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. It is a synthetic stimulant that has been used for recreational purposes and has been associated with adverse effects such as addiction, psychosis, and even death. However, MDPV has also been studied for its potential medicinal properties, particularly in the field of neuroscience.
Mécanisme D'action
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can lead to feelings of euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has also been shown to cause oxidative stress, which can lead to damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the role of these neurotransmitters in the brain. However, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal studies.
Orientations Futures
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. One area of interest is the development of new psychoactive compounds based on the structure of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. Another area of interest is the potential use of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one in treating neurological disorders, particularly those that involve dopamine, norepinephrine, and serotonin. Additionally, research on the biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one may lead to new insights into the mechanisms underlying drug addiction and other related disorders.
Méthodes De Synthèse
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonia and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and methylamine.
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective properties, which may be beneficial in the treatment of these disorders. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in drug discovery, particularly in the development of new psychoactive compounds.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYGMKOTMMVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


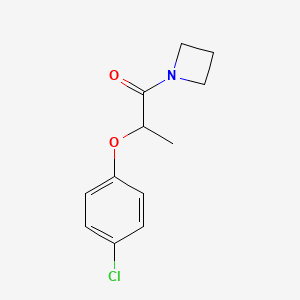
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

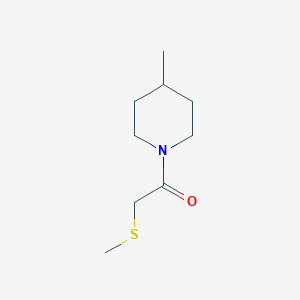
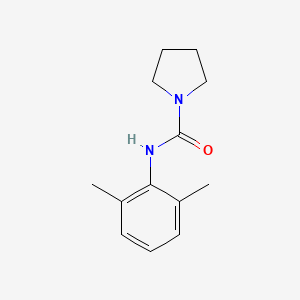


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)


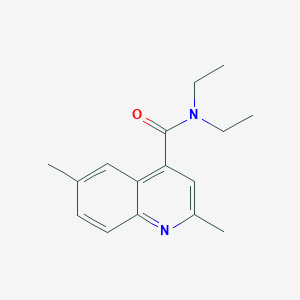
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)